3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
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Overview
Description
3-Chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound characterized by its multiple chloro groups and a chromen-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent chlorination steps introduce the chloro groups at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be performed to modify the chloro groups or other functional groups.
Substitution: Substitution reactions can introduce different substituents at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or various amines.
Major Products Formed:
Oxidation products: Various oxidized forms of the chromen-2-one core.
Reduction products: Reduced forms of the compound with different functional groups.
Substitution products: Derivatives with different substituents on the aromatic rings.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological potential of this compound is significant. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound could be explored for its therapeutic effects. Its structural similarity to other biologically active compounds suggests it may have applications in treating various diseases.
Industry: In the industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide exerts its effects involves interactions with specific molecular targets. The chromen-2-one moiety can bind to various receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-N-(2-{(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}-2-oxoethyl)benzamide
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
Nucleophilic reactivity of a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo) derivatives
Uniqueness: 3-Chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide stands out due to its specific arrangement of chloro groups and the presence of the chromen-2-one core
Properties
IUPAC Name |
3-chloro-N-[3-chloro-4-(2-oxochromen-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2NO3/c23-15-6-3-5-14(10-15)21(26)25-16-8-9-17(19(24)12-16)18-11-13-4-1-2-7-20(13)28-22(18)27/h1-12H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQQSVCWQUEVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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